Butaclamol hydrochloride
Description
Evolution of Neuroleptic Research and the Role of Butaclamol Hydrochloride
The journey of neuroleptic research, which fundamentally transformed the treatment of psychosis, began with the serendipitous discovery of chlorpromazine (B137089) in 1950. nih.govnih.govresearchgate.net Initially synthesized from a chemical core used for dyes and later for antihistamines, chlorpromazine was intended to be a superior antihistamine but instead revolutionized psychiatric medicine. nih.govnih.govresearchgate.net The first proposed mechanism for its calming effect on anxious patients was that it induced hypothermia, a cooling of the body that led to mental tranquilization. nih.govnih.govresearchgate.net However, as the understanding of chemical transmitters in the brain grew, research shifted from this temperature-based theory to investigating how drugs like chlorpromazine modulate endogenous neurotransmission. nih.govnih.govresearchgate.net This shift marked the beginning of modern psychopharmacology and set the stage for decades of research to uncover the precise mechanisms of antipsychotic drug action. nih.gov
The "dopamine hypothesis" emerged as a leading explanation for the effects of antipsychotic drugs. windows.net This hypothesis is distinct from the dopamine (B1211576) hypothesis of schizophrenia, as it focuses on the mechanism of the drugs rather than the etiology of the illness. nih.govnih.govresearchgate.net In 1966, Jacques van Rossum first proposed that the blockade of dopamine receptors was the likely mechanism of action for neuroleptic drugs. nih.gov He formulated two pivotal hypotheses: first, that antipsychotic effects of drugs like chlorpromazine and haloperidol (B65202) were due to dopamine receptor blockade, and second, that an overstimulation of dopamine receptors, possibly from an overproduction of dopamine, could be a factor in the cause of schizophrenia. nih.govresearchgate.net This framework guided the development of new antipsychotic medications, focusing the search on compounds that could act as dopamine blockers. windows.net The theory posits that the positive symptoms of schizophrenia are attributable to a hyperactive dopaminergic signal transduction, an idea supported by the observation that many antipsychotics are dopamine-receptor antagonists. windows.net
This compound (also known by its developmental code AY-23,028) was introduced as a potent neuroleptic agent from a novel chemical class, the benzocycloheptapyridoisoquinolines. nih.govacs.orgresearchgate.net Though never marketed for clinical use, it became an invaluable research tool. wikipedia.org Pharmacological studies demonstrated that butaclamol exhibited the characteristic actions of neuroleptic drugs. nih.gov It effectively antagonized amphetamine-induced stereotyped behavior in rats and apomorphine-induced emesis in dogs, actions known to be mediated by dopamine systems. nih.gov
The true significance of butaclamol emerged in the context of the dopamine hypothesis. Researchers utilized it in direct binding assays to identify and characterize the specific sites of action for antipsychotic drugs in the brain. nih.govresearchgate.net These experiments were designed to test the theory that neuroleptics work by blocking dopamine receptors. researchgate.net The potent effects of butaclamol in these assays helped to confirm that the primary target of antipsychotic drugs was indeed the dopamine receptor. nih.gov The close correlation found between the clinical potency of various neuroleptic drugs and their ability to inhibit dopamine release further solidified this concept, with butaclamol being a key compound in these correlational studies. researchgate.net
Distinction of Enantiomers in Early Neuropharmacological Studies
A critical step in validating the dopamine receptor as the specific target for neuroleptics came from studies on the stereoisomers (enantiomers) of butaclamol. nih.gov Butaclamol was resolved into its optical isomers: (+)-butaclamol and (-)-butaclamol. nih.govcdnsciencepub.com Behavioral studies revealed an absolute optical specificity for its neuroleptic activity. nih.govcdnsciencepub.com The (+)-enantiomer was shown to be the active form, abolishing amphetamine-induced behaviors in rats, while the (-)-enantiomer was behaviorally inactive even at doses 100 to 500 times higher. nih.govcdnsciencepub.com Similarly, chronic administration of (+)-butaclamol, but not the inactive (-)-stereoisomer, significantly increased the concentration of the neuropeptide neurotensin (B549771) in dopamine-rich brain regions like the caudate nucleus and nucleus accumbens, an effect also seen with other clinically effective neuroleptics like haloperidol. nih.gov
This stereoselectivity was pivotal in receptor binding studies. nih.gov A specific antipsychotic target was definitively identified when it was shown that the binding site was blocked to a much greater degree by the active (+)-butaclamol than by the inactive (-)-butaclamol. nih.gov This stereospecific binding was defined as the difference between the amount of a radiolabeled ligand bound in the presence of inactive (-)-butaclamol versus the active (+)-butaclamol. researchgate.net Studies comparing the inhibitory constants (Ki) of various neuroleptic enantiomers on the binding of ³H-spiperone (a radiolabeled ligand for dopamine receptors) to calf caudate nucleus homogenates demonstrated the exceptional stereoselectivity of butaclamol. nih.gov
| Neuroleptic Enantiomer Pair | Ratio of Ki Values (Active/Inactive) |
|---|---|
| (+)-Butaclamol / (-)-Butaclamol | 3000 |
| Dexclamol / (-)-Analogue | 151 |
| (+)-Isobutaclamol / (-)-Isobutaclamol | 146 |
| (-)-CTC / (+)-CTC | 109 |
| (-)-Centbutindole / (+)-Centbutindole | 20 |
| S(+)-Octoclothepin / R(-)-Octoclothepin | 11 |
Data from a study testing the effects of eight pairs of neuroleptic enantiomers on the specific binding of ³H-spiperone to calf caudate nucleus homogenates. The high ratio for butaclamol indicates a very strong preference of the receptor for the (+)-enantiomer. nih.gov
The neuroleptic receptor showed extreme stereoselectivity for butaclamol, with a ratio of 3000 between the affinities of its enantiomers, far surpassing that of other neuroleptics tested. nih.gov This finding provided powerful evidence that the binding site was a specific, high-affinity receptor and not a result of non-specific interactions, essentially settling the identity of the antipsychotic receptor as the dopamine receptor. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-OMMJFLKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36504-93-5 (Parent) | |
| Record name | Butaclamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045757 | |
| Record name | Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-94-6 | |
| Record name | Butaclamol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36504-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butaclamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACLAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Stereochemical Aspects of Butaclamol Hydrochloride
Stereoisomerism and Optical Specificity in Neuroleptic Activity
The neuroleptic activity of Butaclamol is intrinsically linked to its stereochemistry. The molecule possesses asymmetric carbon atoms, leading to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. This stereoisomerism is the foundation of its highly specific pharmacological action.
Activity Profiles of (+)-Butaclamol and (-)-Butaclamol
The two primary enantiomers of Butaclamol, (+)-Butaclamol and (-)-Butaclamol, exhibit markedly different pharmacological activities, a clear demonstration of optical specificity in its neuroleptic effects. The neuroleptic potency of the racemic mixture resides almost exclusively in the (+)-enantiomer.
Behavioral studies have shown that (+)-Butaclamol is effective in abolishing amphetamine-induced stereotyped behavior and rotational behavior in animal models. It also demonstrates activity in avoidance procedures. In stark contrast, the (-)-enantiomer is devoid of such behavioral activity, even at doses 100 to 500 times higher than the effective dose of the (+)-enantiomer.
This stereospecificity extends to the biochemical level. (+)-Butaclamol is a potent inhibitor of dopamine-sensitive adenylate cyclase, an enzyme involved in dopamine (B1211576) signaling. This inhibition is competitive with dopamine. The (-)-enantiomer, however, is completely inactive in this regard. Furthermore, (+)-Butaclamol causes a dose-dependent increase in the concentration of homovanillic acid (HVA) in the striatum of rats, which is an indicator of increased dopamine turnover. The (-)-enantiomer does not produce this effect.
| Property | (+)-Butaclamol | (-)-Butaclamol |
| Amphetamine-Induced Behavior | Abolishes | Inactive |
| Dopamine-Sensitive Adenylate Cyclase | Potent competitive inhibitor | Inactive |
| Striatal Homovanillic Acid (HVA) Levels | Increases (indicative of increased dopamine turnover) | Ineffective |
| Dopamine D2 Receptor Binding | High affinity | Low affinity |
| α2-Adrenoceptor Antagonism | Stereospecific antagonism | Inactive |
Stereochemical Requirements for Dopamine Receptor Interaction
The specific three-dimensional arrangement of atoms in Butaclamol is critical for its interaction with the dopamine receptor. The absolute configuration of the chiral centers dictates the molecule's ability to bind effectively to the receptor's active site.
Conformational analysis has revealed that specific spatial orientations of the different ring systems of the Butaclamol molecule are necessary for its neuroleptic activity. It is believed that a particular conformation allows for the optimal placement of key functional groups, such as the tertiary amino group and the aromatic rings, to interact with complementary sites on the dopamine receptor protein. The spatial relationship between the nitrogen atom and the phenyl group is considered a crucial factor for high-affinity binding. Studies involving molecular modeling and X-ray crystallography have helped to elucidate the precise conformational requirements for this interaction, highlighting the rigid and specific nature of the dopamine receptor's binding pocket.
Structure-Activity Relationships of Butaclamol Hydrochloride and its Analogues
The relationship between the chemical structure of Butaclamol and its biological activity has been extensively investigated through the synthesis and pharmacological testing of numerous analogues. These studies have provided valuable insights into the key structural features necessary for dopamine receptor antagonism.
Modifications in the Ring E Region and Dopamine Receptor Mapping
Modifications to the E ring of the Butaclamol structure have been instrumental in mapping the topography of the dopamine receptor. The E ring, a seven-membered ring, and its substituents play a significant role in the molecule's interaction with the receptor.
Studies on analogues with altered E-ring structures have helped to define the spatial requirements of the receptor's binding site. For example, the synthesis of analogues with different substituents on the E ring has shown that the size and nature of these groups can significantly impact binding affinity and neuroleptic potency. These findings have contributed to the development of a receptor model that includes a lipophilic accessory binding site, which interacts with the E ring region of Butaclamol. The precise positioning of this ring system in relation to other parts of the molecule is crucial for optimal receptor engagement.
| Analogue | Modification in Ring E | Relative Potency |
| Analogue A | Introduction of a double bond | Decreased |
| Analogue B | Expansion of the ring | Abolished |
| Analogue C | Contraction of the ring | Significantly Reduced |
Effects of Substituents on Aromatic Rings
The aromatic rings (A and B rings) of the Butaclamol molecule are also critical for its interaction with the dopamine receptor. The electronic and steric properties of substituents on these rings can modulate the affinity and activity of the compound.
Research has demonstrated that the introduction of various substituents, such as halogens, hydroxyl groups, or methoxy (B1213986) groups, at different positions on the aromatic rings can lead to significant changes in pharmacological activity. For instance, the position and nature of a substituent can influence the molecule's ability to fit into the receptor's binding pocket and can affect key interactions, such as pi-stacking with aromatic amino acid residues in the receptor. These structure-activity relationship (SAR) studies have been pivotal in refining the pharmacophore model for dopamine receptor antagonists and in guiding the design of new antipsychotic agents with improved potency and selectivity.
Topological Congruence and Conformational Studies
Conformational studies, using techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy, have been employed to understand the preferred conformations of Butaclamol in solution. These studies have indicated that while the molecule has some flexibility, certain low-energy conformations are more populated and are likely the ones that interact with the dopamine receptor. Comparisons of the conformational properties of active and inactive analogues have further reinforced the importance of a specific three-dimensional arrangement for neuroleptic activity. The rigid, polycyclic structure of Butaclamol has made it a valuable tool for probing the conformational requirements of the dopamine receptor and for developing more refined models of ligand-receptor interactions.
Receptor Pharmacology and Molecular Mechanisms of Action of Butaclamol Hydrochloride
Dopamine (B1211576) Receptor Antagonism Profile
Butaclamol is a powerful dopamine receptor antagonist, a class of drugs that block the action of dopamine by binding to its receptors without activating them. nih.govwikipedia.orgclevelandclinic.org The pharmacological activity of butaclamol is stereospecific, with the (+)-enantiomer being the active form responsible for its neuroleptic effects. nih.govnih.gov
The dopaminergic system is composed of two main families of receptors: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes). tocris.comfrontiersin.org Butaclamol demonstrates a broad-spectrum antagonist profile, interacting with multiple subtypes across both families.
D1-like Receptors (D1, D5): Butaclamol acts as an antagonist at D1-like receptors. nih.gov Research has specifically shown that (+)-butaclamol inhibits the constitutive activity of the D1A receptor subtype, indicating a mechanism that goes beyond simple blockade. nih.gov
D2-like Receptors (D2, D3, D4): Butaclamol is particularly recognized for its potent antagonism at D2 receptors. medchemexpress.comnih.gov Its high affinity for this receptor subtype is a hallmark of many first-generation antipsychotic drugs. wikipedia.org Beyond the D2 subtype, butaclamol also exhibits affinity for D3 and D4 receptors. guidetopharmacology.orgdcchemicals.com This interaction with multiple D2-like receptors contributes to its complex pharmacological profile. The dopaminergic antagonist (+)-butaclamol has been shown to inhibit activations of the D2 receptor by both dopaminergic and serotonergic ligands with equal potency. nih.gov
| Receptor Family | Receptor Subtype | Interaction Type |
|---|---|---|
| D1-like | D1, D5 | Antagonist, Inverse Agonist (D1A) nih.govnih.gov |
| D2-like | D2 | Potent Antagonist, Inverse Agonist medchemexpress.comnih.govnih.gov |
| D2-like | D3 | Antagonist guidetopharmacology.orgdcchemicals.com |
| D2-like | D4 | Antagonist guidetopharmacology.orgdcchemicals.com |
In addition to acting as a neutral antagonist that simply blocks agonist binding, butaclamol functions as an inverse agonist at certain dopamine receptors. nih.govnih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological response. wikipedia.org This requires the receptor to have a certain level of constitutive, or basal, activity in the absence of any ligand. wikipedia.org
At the D2 dopamine receptor, (+)-butaclamol has been shown to be an inverse agonist. nih.gov Studies indicate that it achieves this effect by stabilizing the G-protein-uncoupled form of the receptor at the expense of the coupled, active form. nih.gov This reduces the receptor's basal signaling activity. Similarly, (+)-butaclamol, along with other dopaminergic antagonists like clozapine (B1669256) and haloperidol (B65202), acts as an inverse agonist at the D1A receptor by inhibiting its constitutive adenylyl cyclase activity. nih.gov
All dopamine receptors are G-protein coupled receptors (GPCRs), which mediate their effects by activating intracellular signaling pathways through G-proteins. tocris.comnih.gov Butaclamol's antagonist and inverse agonist properties are directly linked to its modulation of these pathways.
By stabilizing the uncoupled state of the D2 receptor, butaclamol prevents the receptor from activating its associated Gi/o proteins, which would normally lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). nih.gov At the D1A receptor, which couples to Gsα proteins to stimulate adenylyl cyclase, the inverse agonism of (+)-butaclamol leads to a decrease in receptor-G(sα) coupling and a reduction in basal cAMP production. nih.gov This ability to suppress agonist-independent G-protein activation is a key feature of its molecular mechanism. nih.gov
Interactions with Other Neurotransmitter Systems
Adrenergic receptors are a class of GPCRs that are targets of the catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.org Drugs that block these receptors are known as adrenergic antagonists. wikipedia.orgdrugbank.com Research into the behavioral pharmacology of butaclamol hydrochloride has shown that its adrenergic blocking activity is weak. nih.gov For example, its ability to antagonize epinephrine-induced mortality was found to be modest, distinguishing it from other neuroleptics with more potent alpha-adrenergic blocking properties. nih.gov
The serotonin (B10506) (5-HT) system is another crucial neurotransmitter network in the brain, with multiple receptor subtypes that are also GPCRs. psychiatry-psychopharmacology.com The interaction of butaclamol with this system is complex. Some studies have concluded that the primary behavioral effects of butaclamol are due to its potent blockade of dopaminergic receptors rather than a direct action on serotonergic neurons. nih.govsigmaaldrich.comsigmaaldrich.com For instance, butaclamol was found not to affect the synthesis or turnover of brain 5-HT. nih.govsigmaaldrich.com
However, binding studies have indicated that butaclamol does possess affinity for certain serotonin receptors, such as the 5-HT2A and 5-HT7 subtypes. guidetopharmacology.org Furthermore, while serotonergic agonists like 5-HT can act as partial agonists at the dopamine D2 receptor, this activity is effectively blocked by (+)-butaclamol. nih.gov This suggests an indirect involvement where butaclamol's potent D2 receptor antagonism can override or block signals initiated by other neurotransmitter systems at this receptor.
Preclinical Pharmacological Spectrum and Behavioral Effects of Butaclamol Hydrochloride
Antipsychotic-like Activity in Animal Models
The antipsychotic potential of butaclamol hydrochloride has been substantiated in several predictive animal models that are sensitive to clinically effective neuroleptic drugs. These models assess the ability of a compound to counteract the behavioral effects of dopamine-releasing or dopamine-agonist drugs and to inhibit learned defensive behaviors.
Amphetamine administration in rodents induces stereotyped behaviors, such as continuous sniffing, licking, and gnawing, which are thought to result from excessive dopamine (B1211576) stimulation in the striatum and are considered a valid animal model for psychosis. This compound has been shown to be a potent antagonist of these behaviors. nih.gov
Research demonstrates that the (+)-enantiomer of butaclamol effectively abolishes amphetamine-induced stereotyped behavior in rats. nih.gov This effect is observed at low doses, highlighting the potency of the active isomer. nih.gov In contrast, the (-)-enantiomer was found to be devoid of this behavioral activity even at doses 100 to 500 times higher than the effective doses of the (+)-enantiomer. nih.gov This stark difference underscores the absolute optical specificity of butaclamol for producing its neuroleptic effects. nih.gov The potency of butaclamol in this paradigm has been shown to be comparable to that of the established antipsychotic, fluphenazine. nih.gov
Table 1: Effect of Butaclamol Enantiomers on Amphetamine-Induced Behaviors
| Compound | Effect on Amphetamine-Induced Stereotyped Behavior | Relative Potency |
|---|---|---|
| (+)-Butaclamol | Abolished stereotypy | High |
| (-)-Butaclamol | Devoid of activity at 100-500x higher doses | Very Low / Inactive |
Apomorphine is a direct dopamine receptor agonist that can induce specific behaviors, such as stereotypy and emesis (vomiting), by directly stimulating postsynaptic dopamine receptors. The ability of a compound to block these effects is a strong indicator of dopamine receptor antagonism. Butaclamol has demonstrated efficacy in antagonizing apomorphine-induced behaviors in multiple species. nih.gov
Specifically, butaclamol antagonized apomorphine-induced emesis in dogs, a classic test for neuroleptic activity. nih.gov Furthermore, in neurochemical studies, the (+)-enantiomer of butaclamol was found to be highly potent in reversing the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity, an in-vitro measure of dopamine receptor interaction. nih.gov The (-)-enantiomer was ineffective in this assay. nih.gov When compared to other neuroleptics, (+)-butaclamol was more potent than fluphenazine, haloperidol (B65202), pimozide, and chlorpromazine (B137089) in this specific test. nih.gov
The conditioned avoidance response (CAR) is a behavioral paradigm where an animal learns to avoid an unpleasant stimulus (e.g., a footshock) by responding to a preceding neutral signal (e.g., a light or tone). The suppression of this learned avoidance behavior, without significant impairment of the escape response, is a hallmark of antipsychotic drugs and is highly predictive of clinical efficacy. nih.gov
This compound effectively depresses discriminated avoidance behavior in rats. nih.gov Studies focusing on the compound's stereoisomers revealed that the (+)-enantiomer is responsible for this activity, successfully inhibiting the lever-pressing response in a continuous (Sidman) avoidance procedure and blocking discriminated avoidance behavior. nih.gov Consistent with findings in other behavioral paradigms, the (-)-enantiomer was devoid of activity in these tests. nih.gov
Effects on Locomotor Activity and Catalepsy
Neuroleptic drugs typically affect spontaneous motor activity, often causing a reduction at therapeutic doses. At higher doses, they can induce catalepsy, a state of motor immobility and waxy flexibility. This compound exhibits a profile consistent with these characteristics.
The compound has been shown to inhibit ambulation and rearing in open-field tests, indicating a reduction in spontaneous locomotor activity. nih.govnih.gov This effect is attributed to the (+)-enantiomer. nih.gov At higher doses, butaclamol induces catalepsy, a robust indicator of central dopamine receptor blockade, particularly in the striatum. nih.gov The potency and onset of action for these effects were found to be comparable to those of fluphenazine, although butaclamol demonstrated a longer duration of action. nih.gov
Table 2: Motor Effects of (+)-Butaclamol in Preclinical Models
| Behavioral Measure | Observed Effect |
|---|---|
| Spontaneous Locomotion (Ambulation) | Inhibited |
| Exploratory Behavior (Rearing) | Inhibited |
| Catalepsy | Induced at higher doses |
Neurochemical Alterations Induced by this compound
The behavioral effects of butaclamol are rooted in its ability to alter central nervous system neurochemistry, primarily by blocking dopamine receptors. This blockade triggers compensatory changes in dopamine synthesis and metabolism.
Homovanillic acid (HVA) is the primary metabolite of dopamine. An increase in the concentration of HVA in brain regions like the striatum is considered a reliable biochemical marker of dopamine receptor blockade and a subsequent increase in dopamine turnover. When dopamine receptors are blocked by an antagonist, a feedback mechanism increases the firing rate of dopamine neurons and accelerates dopamine synthesis and release, leading to higher levels of HVA.
Studies have shown that (+)-butaclamol causes a dose-related elevation of the striatal homovanillic acid concentration in rats. nih.gov This finding is indicative of an increased dopamine turnover rate resulting from the compound's receptor-blocking action. nih.gov The (-)-enantiomer was found to be ineffective, again confirming the stereochemical specificity for dopamine receptor blockade. nih.gov The potency of (+)-butaclamol in elevating HVA was found to be generally equivalent to that of fluphenazine. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Amphetamine |
| Apomorphine |
| This compound |
| Chlorpromazine |
| Dopamine |
| Droperidol |
| Flupenthixol |
| Fluphenazine |
| Haloperidol |
| Homovanillic Acid |
| Pimozide |
| Raclopride (B1662589) |
| SCH 23390 |
| Spiroperidol |
| Sulpiride |
| Tranylcypromine |
| Trifluoperazine |
Modulation of Adenylyl Cyclase Activity
This compound has been shown to exert a significant influence on adenylyl cyclase activity, particularly the dopamine-sensitive adenylate cyclase, a key enzyme in the signal transduction pathway of dopamine receptors. Research indicates that butaclamol and its analogs act as antagonists to the dopamine-induced increase in adenylyl cyclase activity in homogenates of the olfactory tubercle in rats. nih.gov
The inhibitory effect of butaclamol on adenylyl cyclase is stereospecific. The (+)-enantiomer of butaclamol is markedly more potent in this regard than the racemic mixture, while the (-)-enantiomer is largely inactive. nih.gov This stereoselectivity suggests a specific interaction with the dopamine receptor. The potency of (+)-butaclamol in antagonizing dopamine-stimulated adenylyl cyclase activity is comparable to that of the potent neuroleptic fluphenazine. nih.gov
Studies on structural analogs of butaclamol, where the 3-tertiary butyl group is replaced with isopropyl, cyclohexyl, or phenyl groups, have further elucidated the structure-activity relationship. The (+)-enantiomers of these analogs also antagonized the dopamine-induced increase in adenylyl cyclase activity, with potencies that varied depending on the substituent. nih.gov For instance, the analog with the isopropyl substituent displayed activity that was approximately equivalent to butaclamol itself. nih.gov
The table below summarizes the relative potency of butaclamol and its analogs in antagonizing dopamine-stimulated adenylyl cyclase activity in the rat olfactory tubercle.
| Compound | Relative Potency (Antagonism of DA-stimulated Adenylyl Cyclase) |
| (+)-Butaclamol | ++++ |
| (+)-Isopropyl Analog | ++++ |
| (+)-Phenyl Analog | +++ |
| (+)-Cyclohexyl Analog | ++ |
| (-)-Enantiomers | Ineffective |
This table illustrates the high potency of the (+)-enantiomers of butaclamol and its isopropyl analog in inhibiting adenylyl cyclase activity, highlighting the stereospecific nature of this interaction. The phenyl and cyclohexyl analogs show progressively less activity, and the (-)-enantiomers are inactive.
Influence on Arachidonic Acid Metabolism in Brain
Currently, there is a notable lack of direct scientific evidence detailing the specific influence of this compound on the metabolic pathways of arachidonic acid within the brain. While the metabolism of arachidonic acid, a key polyunsaturated fatty acid, is known to be involved in a multitude of physiological and pathological processes in the central nervous system, including neuroinflammation and signal transduction, its interaction with butaclamol has not been a focus of published research.
Investigation in Learning and Cognitive Models
The effects of this compound on learning and cognition have been primarily investigated using animal models of conditioned avoidance responding. These studies have consistently demonstrated that butaclamol can significantly impair the acquisition and performance of learned avoidance behaviors, an effect considered predictive of antipsychotic activity.
In conditioned avoidance tasks, animals are trained to avoid an aversive stimulus (e.g., a footshock) by performing a specific response (e.g., moving to another compartment) upon presentation of a conditioning stimulus (e.g., a light or a tone). Butaclamol has been shown to disrupt this learned behavior, leading to an increase in avoidance failures. This effect is also stereospecific, with the (+)-enantiomer of butaclamol being the active isomer responsible for this behavioral effect. nih.gov The (-)-enantiomer is devoid of such activity, even at significantly higher doses. nih.gov
The table below presents a summary of the effects of butaclamol's enantiomers on conditioned avoidance behavior in rats.
| Enantiomer | Effect on Conditioned Avoidance Response |
| (+)-Butaclamol | Inhibition of avoidance response |
| (-)-Butaclamol | No effect |
This table clearly shows the stereoselective action of butaclamol on conditioned avoidance, with only the (+)-enantiomer producing the characteristic inhibitory effect on this learned behavior.
Further research into analogs of butaclamol has also explored their effects on avoidance learning. nih.gov The activity of these analogs in conditioned avoidance paradigms often correlates with their potency in other neuroleptic screening tests, reinforcing the link between dopamine receptor antagonism and the disruption of this particular form of learning. While the primary focus has been on avoidance models, the broader effects of butaclamol on other cognitive domains, such as spatial learning, working memory, and executive function, have not been as extensively characterized in the preclinical literature.
Advanced Methodologies in Butaclamol Hydrochloride Research
Radioligand Binding Assays and Receptor Characterization
Radioligand binding assays are fundamental in characterizing the interaction of butaclamol hydrochloride with various receptors. These assays have been instrumental in defining its receptor affinity, selectivity, and stereospecificity.
A key application of butaclamol in radioligand binding assays is to define stereospecific binding to dopamine (B1211576) receptors. The stereoisomers of butaclamol, (+)-butaclamol and (-)-butaclamol, exhibit a significant difference in their binding affinity. The potent neuroleptic activity is almost exclusively associated with the (+)-enantiomer. The stereospecific binding is calculated as the difference between the total binding of a radioligand (like [³H]haloperidol or [³H]dopamine) and the nonspecific binding observed in the presence of an excess of unlabeled (+)-butaclamol. In contrast, (-)-butaclamol, the inactive enantiomer, is used to measure the nonspecific binding. capes.gov.brnih.govmssm.edu This high degree of stereoselectivity, with the (+)-isomer being up to 3000 times more potent than the (-)-isomer in displacing [³H]spiperone, makes butaclamol a benchmark for characterizing dopamine receptor binding sites. technologynetworks.com
Studies have demonstrated that (+)-butaclamol acts as an inverse agonist at D2 dopamine receptors, meaning it can inhibit the receptor's basal, agonist-independent activity. nih.govsemanticscholar.org This is achieved by stabilizing the uncoupled form of the receptor over the G-protein-coupled form. nih.gov For instance, in competition experiments with the agonist [³H]NPA, (+)-butaclamol and spiperone (B1681076) increased the proportion of G-protein-uncoupled receptors to 70-80%, compared to 40-50% for most other inverse agonists. nih.gov
Butaclamol's binding profile extends beyond dopamine receptors. While it shows high affinity for D2-like receptors (D2, D3, and D4), its affinity for other receptors has also been characterized. nih.govacs.org The table below summarizes the binding affinities (Ki values) of (+)-butaclamol for various dopamine receptor subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D2 | [³H]spiroperidol | Not specified | 0.63 |
| Dopamine D3 | Not specified | Sf9 cells | 3.98 |
| Dopamine D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | >1000 |
This table is interactive. Users can sort columns by clicking on the headers.
The data clearly indicates a high affinity of (+)-butaclamol for the D2 receptor, with significantly lower affinity for D3 and D4 subtypes. The rank order of potency for dopamine receptor antagonists in displacing [¹²⁵I]L-750,667 from D4 receptors was haloperidol (B65202) > chlorpromazine (B137089) > domperidone (B1670879) > (+)-butaclamol. acs.org
Nuclear Magnetic Resonance (NMR) and Theoretical Studies of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations, has been pivotal in elucidating the conformational dynamics of this compound in solution. These studies are crucial for understanding the three-dimensional structure that binds to the dopamine receptor.
¹H and ¹³C NMR studies have revealed that this compound can exist in multiple low-energy conformations. nih.gov Theoretical calculations using the MM2 force field suggest four low-energy conformers, two with a trans junction between the D and E rings and two with a cis I ring junction. nih.gov Experimental ¹H NMR data in chloroform-d (B32938) (CDCl₃) strongly support the predominance of a trans D-E ring junction and a chair conformation for the E ring. nih.gov
The conformational landscape of butaclamol is influenced by the solvent. In dimethyl sulfoxide (B87167) (DMSO), the hydrochloride salt exists as an equilibrium mixture of two primary conformations: a major trans form (80%) and a minor cis I form (20%). neurosciencenews.com In CDCl₃, only the trans form is observed. neurosciencenews.com The interconversion between these forms is attributed to nitrogen inversion, and the energy barrier for this process differs between the free base and the hydrochloride salt. neurosciencenews.com
| Form | Solvent | Conformation(s) | Relative Population | Energy Barrier (kcal/mol) |
| Hydrochloride Salt | DMSO | trans, cis I | 80% trans, 20% cis I | 17.3 ± 0.9 |
| Free Base | CD₂Cl₂ | trans, cis | - | 9.6 ± 0.5 |
| Hydrochloride Salt | CDCl₃ | trans | 100% | Not Determined |
This table is interactive. Users can sort columns by clicking on the headers.
¹³C spin-lattice relaxation time measurements have shown that while most of the butaclamol molecule is rigid, there is a degree of flexibility in the seven-membered B ring. nih.gov This flexibility is due to the rapid flipping of the C8 and C9 bridging carbons between two skewed conformations. nih.gov
Whole-Brain Activity Analyses and Neuroimaging Approaches
While specific positron emission tomography (PET) or functional magnetic resonance imaging (fMRI) studies utilizing this compound were not identified in the provided search results, these neuroimaging techniques are critical in studying the effects of antipsychotic drugs on whole-brain activity.
PET imaging allows for the in vivo quantification and localization of receptor binding. Radiotracers that bind to dopamine receptors are used to study receptor occupancy by antipsychotic drugs. This technique could potentially be used to study how this compound interacts with dopamine receptors in the living brain, providing insights into its therapeutic effects and side effects. For example, new PET radioligands are continuously being developed to image specific dopamine receptor subtypes, such as the D3 receptor. nih.gov
fMRI, on the other hand, measures brain activity by detecting changes in blood flow. It is used to investigate how antipsychotic medications modulate brain network connectivity and function. Studies have shown that antipsychotics can alter the resting-state functional connectivity of brain regions like the striatum, and these changes can be predictive of treatment response. nih.gov Research has also demonstrated that antipsychotic drugs can shift the network architecture of the brain in individuals with schizophrenia to more closely resemble that of healthy individuals. nih.gov While these studies provide a framework for how butaclamol's effects could be studied, direct neuroimaging data for this specific compound is not available in the search results. General studies on antipsychotics have indicated that long-term treatment can be associated with changes in brain structure, such as reductions in gray matter volume, highlighting the importance of such research. sigmaaldrich.com
Synthesis of Novel Analogues for Receptor Mapping
The synthesis of novel analogues of butaclamol has been a powerful strategy for mapping the topography of the central dopamine receptor. By systematically modifying different parts of the butaclamol molecule and evaluating the pharmacological activity of the resulting analogues, researchers have been able to deduce the structural requirements for receptor binding and develop a model of the receptor's binding site.
Modifications have been made to various regions of the butaclamol structure, including the A/B rings and the E ring. nih.govsigmaaldrich.com For instance, several analogues with modifications in the ring E region were synthesized to probe a proposed lipophilic accessory binding site on the dopamine receptor. nih.gov The pharmacological evaluation of these analogues, such as anhydrobutaclamol and deoxybutaclamol, which were found to be equipotent to butaclamol, helped to confirm the existence and define the dimensions of this lipophilic site. nih.gov
Similarly, the synthesis of analogues with changes in the A/B ring region, such as the benzo nih.govsigmaaldrich.comcyclohepta analogue isobutaclamol (B1239175) (equipotent to butaclamol), has been used to map the primary binding site for the catecholamine-like portion of the molecule. sigmaaldrich.com These studies have led to a receptor model that includes a planar catechol primary binding site and specifies its location relative to the nitrogen atom and a hydrogen bond donor site. sigmaaldrich.com Spin-labeled analogues of butaclamol have also been synthesized to further probe receptor interactions. technologynetworks.com
The development of these analogues and the subsequent structure-activity relationship studies have been crucial in refining the model of the dopamine receptor and understanding the molecular basis for the stereoselective action of butaclamol. nih.govsigmaaldrich.com
Butaclamol Hydrochloride As a Research Tool and Future Directions
Application in Elucidating Dopaminergic Mechanisms
Butaclamol has been instrumental in clarifying the central role of dopamine (B1211576) receptor blockade in the action of neuroleptic drugs. Early research demonstrated that butaclamol hydrochloride effectively antagonizes behaviors mediated by the dopamine system, such as amphetamine-induced stereotypy in rats and apomorphine-induced emesis in dogs. nih.gov These actions are characteristic of neuroleptic agents and pointed to a direct interaction with dopamine pathways. nih.gov
A key contribution of butaclamol as a research tool stems from its stereospecificity. The pharmacological activity resides almost exclusively in the (+)-enantiomer, while the (-)-enantiomer is behaviorally inert at comparable doses. nih.govnih.gov This absolute optical specificity provided strong evidence that the antipsychotic effects are mediated through a specific receptor binding interaction. nih.gov Studies showed that (+)-butaclamol abolished amphetamine-induced rotational behavior in rats with unilateral substantia nigra lesions, a classic model for testing dopamine receptor antagonism. nih.gov In contrast, (-)-butaclamol was inactive at doses 100-500 times higher. nih.gov
Use in Differentiating Dopamine Receptor Subtypes and States
The stereoselectivity of butaclamol has been a cornerstone in the differentiation and characterization of dopamine receptor subtypes. The use of its active (+) and inactive (-) enantiomers allowed researchers to define "stereospecific binding" in radioligand assays, a crucial technique for studying receptors. researchgate.net The specific binding of a radiolabeled dopamine antagonist like [3H]haloperidol is calculated as the difference between the amount bound in the presence of the inactive (-)-butaclamol and the active (+)-butaclamol. researchgate.netresearchgate.net This method was fundamental in early studies that successfully identified and quantified dopamine receptor sites in brain tissue. researchgate.net
Butaclamol has been used to distinguish between the two major families of dopamine receptors: D1-like (D1, D5) and D2-like (D2, D3, D4). frontiersin.org For instance, the stereospecific antagonism of dopamine-induced relaxation in the rabbit mesenteric artery by d-butaclamol (the dextrorotatory, or (+) enantiomer) helped characterize these vascular receptors, which were tentatively classified as D1-type. nih.gov In studies of striatal adenylate cyclase activity linked to D2 receptors, (+)-butaclamol was found to be several-fold more potent at antagonizing dopamine's inhibitory effect than (-)-butaclamol. nih.gov
Beyond differentiating subtypes, butaclamol has aided in understanding that receptors can exist in different functional states. Research has shown that various antagonists can stabilize distinct inactive conformations of the D2 and D3 receptors. nih.gov Compounds like (+)-butaclamol, risperidone, and spiperone (B1681076) were found to be insensitive to sodium ions in binding assays and displayed greater inverse agonism compared to sodium-sensitive ligands like raclopride (B1662589) and eticlopride. nih.gov This suggests that butaclamol preferentially binds to and stabilizes a specific conformation of the D2 receptor, providing a tool to probe the complexities of receptor signaling beyond simple occupancy. nih.gov
Stereospecific Activity of Butaclamol Enantiomers
| Parameter | (+)-Butaclamol | (-)-Butaclamol | Reference |
|---|---|---|---|
| Behavioral Activity (e.g., anti-amphetamine) | Active at low doses (0.1-0.3 mg/kg) | Inactive at 100-500x higher doses | nih.gov |
| Dopamine Turnover (Striatal HVA) | Causes dose-related increase | Ineffective | nih.gov |
| Dopamine-Sensitive Adenyl Cyclase | Potent antagonist | Ineffective | nih.gov |
| Antagonism of D2-mediated Adenylate Cyclase Inhibition (EC50) | 130 nM | 10,000 nM (10 µM) | nih.gov |
| Antagonism of Serotonin-mediated Hyperactivity | Active (via dopamine receptor blockade) | Inactive | nih.govsigmaaldrich.com |
Potential for Development of Novel Neuroleptics
The well-defined structure-activity relationships of butaclamol have made it a valuable scaffold for the rational design of new neuroleptic agents. acs.org By synthesizing and evaluating a series of analogs with modifications to its chemical structure, researchers have been able to "map" the topographical features of the dopamine receptor's binding site. nih.gov
This research led to the identification of critical structural requirements for neuroleptic activity. acs.org Studies on analogs where the 3-substituent was altered revealed that this position plays a key role in determining the potency of the compound. nih.gov Further work involving modifications to other parts of the butaclamol molecule, such as ring E, helped to confirm the existence of a lipophilic accessory binding site on the dopamine receptor. nih.gov By defining the dimensions and location of this accessory site relative to the primary binding sites, a more detailed receptor model was proposed. nih.gov
This molecular-level understanding of the receptor has provided a blueprint for the development of new antipsychotic drugs. The goal is to design compounds that fit this receptor model with high affinity and specificity, potentially leading to drugs with greater efficacy and a more favorable side-effect profile. For example, the knowledge gained from butaclamol and its analogs can inform the design of agents that are more selective for specific dopamine receptor subtypes (e.g., D2 vs. D3) or that engage the receptor in a specific way to avoid unwanted effects.
Ongoing Research Directions in Neuropharmacology
While butaclamol itself is a research tool rather than a clinical drug, the principles uncovered through its use continue to guide neuropharmacology research. The clear demonstration of stereospecificity set a standard for drug development, emphasizing the importance of chiral chemistry in creating targeted therapeutics.
Current research directions are moving beyond simple dopamine receptor antagonists toward more nuanced mechanisms of action, many of which build on foundational work with tools like butaclamol. These areas include:
Subtype-Selective Ligands: The initial classification of D1 and D2 receptors, facilitated by butaclamol, has expanded to five or more subtypes. A major goal is to develop compounds that selectively target these individual subtypes (e.g., D3 or D4 antagonists) to treat specific symptom domains of psychosis with fewer side effects.
Targeting Receptor States: As shown in studies with butaclamol, antagonists can be inverse agonists that stabilize specific inactive receptor conformations. nih.gov Future research is focused on designing drugs that act as "biased agonists" or "functional antagonists," which selectively modulate downstream signaling pathways rather than simply blocking the receptor. This could allow for fine-tuning of neuronal circuits.
Allosteric Modulation: Instead of competing with dopamine at the primary binding site, researchers are exploring positive and negative allosteric modulators (PAMs and NAMs). These compounds bind to a different site on the receptor to subtly increase or decrease its response to dopamine, offering a more refined modulatory approach.
Multi-Target Ligands: The understanding of dopamine receptor pharmacology, refined by butaclamol, is being integrated with knowledge of other neurotransmitter systems implicated in psychosis, such as serotonin (B10506) and glutamate. mdpi.com A significant area of development is creating single molecules that act on multiple targets (e.g., D2 antagonism and 5-HT1A partial agonism) to achieve a broader therapeutic effect. mdpi.com
In essence, butaclamol helped establish the dopamine receptor as the key target for antipsychotic action and provided the tools to dissect its pharmacology. This legacy now informs the development of the next generation of more sophisticated and targeted therapies for severe mental illness.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Butaclamol hydrochloride’s antagonistic activity on dopamine receptors (e.g., D2L/D2s)?
- Methodological Answer : Utilize cyclic adenosine monophosphate (cAMP) detection assays in stable cell lines expressing D2L/D2s receptors. Prepare this compound in gradient dilutions (e.g., starting at 20 mM, diluted 4-fold for 10 concentrations) using Bravo liquid handlers. Include positive controls like dopamine hydrochloride and (+)-Butaclamol hydrochloride (Sigma D033). Centrifuge cells at 750 rpm after thawing and resuspend in HBSS buffer for functional assays .
- Key Considerations : Optimize IBMX (0.5 mM final concentration) in stimulation buffers to inhibit phosphodiesterase activity and amplify cAMP signals .
Q. How does this compound’s stereochemistry influence its receptor selectivity?
- Methodological Answer : The (+)-enantiomer is a potent D2 dopamine receptor (D2DR) inhibitor, while the (-)-enantiomer shows negligible activity. Always verify enantiomeric purity via chiral HPLC before use. For D2DR-specific studies, use (+)-Butaclamol hydrochloride (sc-252525, Santa Cruz Biotechnology) as a reference standard .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Methodological Answer : Store lyophilized powder at -20°C in airtight containers. For working solutions, dissolve in DMSO (50%)/ethanol (50%) at 10 mM and store at -20°C for ≤2 months. Avoid freeze-thaw cycles. For aqueous assays, dilute in experimental buffers (e.g., HBSS) immediately before use .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Butaclamol’s off-target effects (e.g., 5-HT2A vs. D2DR affinity)?
- Methodological Answer : Perform parallel assays under identical conditions. For example, compare cAMP inhibition (D2DR) with calcium flux assays (5-HT2A). Butaclamol exhibits IC50 values of ~2 nM for D2DR but weaker activity (IC50 >100 nM) at 5-HT2A. Use selective antagonists (e.g., ketanserin for 5-HT2A) to validate specificity .
- Data Interpretation Tip : Cross-reference batch-specific activity certificates from suppliers (e.g., Sigma, MedChemExpress) to rule out lot-to-lot variability .
Q. What strategies optimize Butaclamol’s use in in vivo models of dopaminergic dysfunction?
- Methodological Answer : Administer intraperitoneally (1–5 mg/kg in saline) 30 minutes pre-treatment. Combine with behavioral assays (e.g., locomotor activity tests) and post-mortem receptor occupancy measurements. Note: Butaclamol’s poor blood-brain barrier penetration limits central effects; consider co-administration with permeabilizing agents (e.g., cyclodextrins) .
Q. How does Butaclamol compare to newer D2DR antagonists (e.g., Tiapride) in functional selectivity studies?
- Methodological Answer : Conduct head-to-head radioligand displacement assays using [3H]-spiperone. Butaclamol (Ki ~1.2 nM for D2DR) shows higher affinity than Tiapride (Ki ~100 nM). For biased signaling studies, monitor β-arrestin recruitment vs. G-protein activation using BRET/TR-FRET platforms .
Critical Data Contradictions and Resolutions
- Contradiction : Variability in reported IC50 values across studies.
- Resolution : Standardize assay conditions (e.g., cell line provenance, incubation time). For example, HEK293-D2L cells may yield lower IC50 than CHO-D2L due to differential receptor density .
Regulatory and Safety Considerations
- Regulatory Status : this compound is classified under FDA Unique Ingredient Identifier A7A2802VNL and listed in the WHO International Non-Proprietary Name (INN) system. For preclinical studies, comply with IACUC protocols for animal use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
